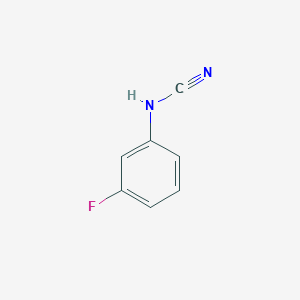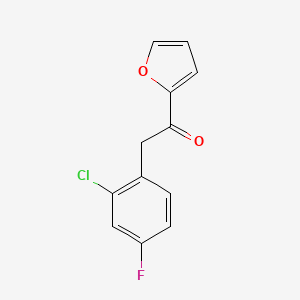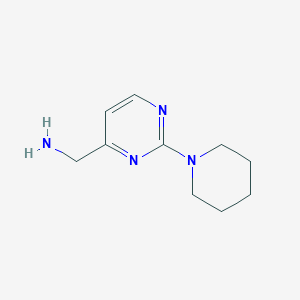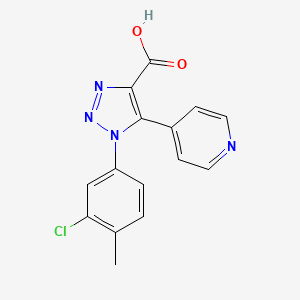
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMPTPA, is a synthetic compound used in a variety of scientific research applications. CMPTPA is a heterocyclic compound containing a triazole ring and a carboxylic acid group, and it is a derivative of pyridine. CMPTPA has been extensively studied due to its unique structure and potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been a significant focus, providing insights into the complex chemistry underlying these molecules. For example, Castiñeiras et al. (2018) detailed the synthesis and structural assessment of a related compound, demonstrating the molecular and supramolecular structures through X-ray diffractometry, offering a foundation for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering Castiñeiras, García-Santos, & Saa, 2018.
Antimicrobial Activity
Research into the antimicrobial activity of triazole derivatives is prevalent, with studies showing that these compounds exhibit moderate to significant efficacy against various bacterial and fungal pathogens. Komsani et al. (2015) synthesized a new series of triazole derivatives, including structures analogous to the compound , and evaluated their antibacterial and antifungal activities, demonstrating potential applications in developing new antimicrobial agents Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015.
Antioxidant Activity
The antioxidant properties of triazole derivatives have also been investigated. A study by Tumosienė et al. (2019) synthesized novel pyrrolidine derivatives containing triazole units and tested their antioxidant activities, finding some compounds with potent antioxidant properties, suggesting potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019.
Surface Activity and Potential Industrial Applications
El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives and their application as surface-active agents, indicating the potential industrial applications of these compounds in creating new materials with unique surface properties, such as detergents or emulsifiers El-Sayed, 2006.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-2-3-11(8-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKQRKWAHRXJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



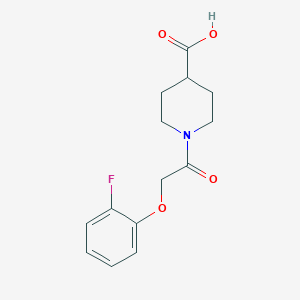

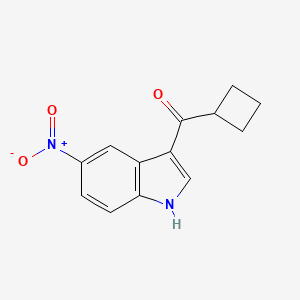
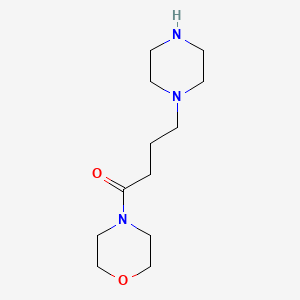
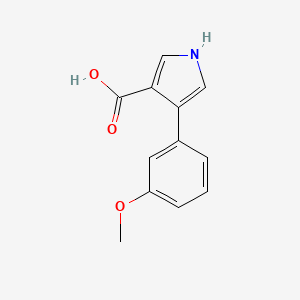
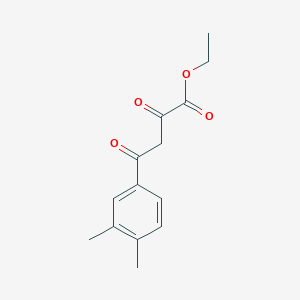
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
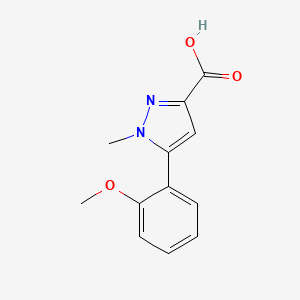
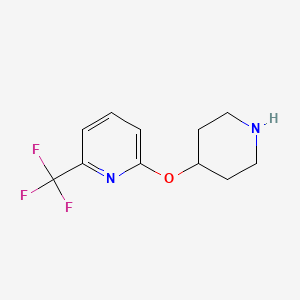
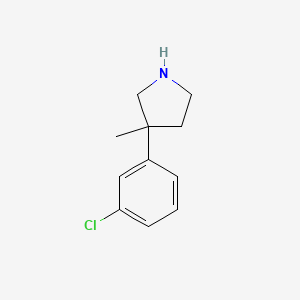
amine](/img/structure/B1454071.png)
